molecular formula C21H29N7O14P2 B1195394 Dihydronicotinamide formycin dinucleotide CAS No. 74927-11-0

Dihydronicotinamide formycin dinucleotide

Cat. No. B1195394
CAS RN: 74927-11-0
M. Wt: 665.4 g/mol
InChI Key: BOPGDPNILDQYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NADH is a metabolite found in Escherichia coli (strain K12, MG1655).

Scientific Research Applications

Fluorescence Properties and Energy Transfer

  • Dihydronicotinamide formycin dinucleotide (NFDH) exhibits distinct fluorescence properties, with emission spectra revealing two major conformations in solution. This dual fluorescence is influenced by excitation wavelengths and has been linked to the coenzyme's conformations, potentially due to ring-ring interactions between formycin and nicotinamide moieties (Gabriel & Plaut, 1981).

Biosensor Development

  • NFDH plays a crucial role in biosensor technologies for detecting NADH, a biomarker associated with lethal diseases such as cancer. Research on graphene-DNA tetrahedron-gold nanoparticle modified electrodes highlights its potential in developing highly sensitive NADH detection platforms (Li, Su, Liu, & Ding, 2015).

Interaction with Enzymes

  • The interaction of NFDH with enzymes, such as NAD-specific isocitrate dehydrogenase, showcases its role in enzyme catalysis and allosteric regulation. This involves changes in coenzyme conformation upon binding to enzyme-substrate complexes, impacting fluorescence behavior and enzymatic activity (Wong, 1980).

Application in Electrochemical Sensors

  • NFDH is instrumental in the development of electrochemical sensors for detecting NADH, a key metabolic cofactor. Research involving carbon nanohorn-modified electrodes illustrates how NFDH can enhance sensitivity and lower detection limits in electrochemical assays (Zhu, Zhao, Chen, Wang, Xu, & You, 2015).

Implications in Disease Diagnosis

  • The sensitivity of NFDH to changes in its environment, as demonstrated in fluorescence studies, opens avenues for its use in diagnosing diseases. Its interaction with different mediums and substrates can potentially be utilized in various diagnostic applications, particularly in identifying NADH fluctuations in biological fluids (Krishnamoorthy, Periasamy, & Venkataraman, 1987).

properties

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPGDPNILDQYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O14P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861594
Record name CERAPP_26258
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydronicotinamide-adenine dinucleotide

CAS RN

74927-11-0, 58-68-4
Record name Dihydronicotinamide formycin dinucleotide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074927110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydronicotinamide-adenine dinucleotide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.357
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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